molecular formula C19H17FN4O4S B2715972 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 899999-77-0

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2715972
CAS No.: 899999-77-0
M. Wt: 416.43
InChI Key: SILTXKRIDBJZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-Fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic compound featuring a substituted imidazole core. Its structure includes:

  • Imidazole ring: Functionalized with a 4-fluorobenzyl group at position 1 and a hydroxymethyl group at position 3.
  • Thioether linkage: Connects the imidazole to an acetamide moiety.
  • Acetamide side chain: Terminated with a 3-nitrophenyl group, introducing strong electron-withdrawing properties.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S/c20-14-6-4-13(5-7-14)10-23-17(11-25)9-21-19(23)29-12-18(26)22-15-2-1-3-16(8-15)24(27)28/h1-9,25H,10-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILTXKRIDBJZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic organic molecule characterized by its unique structural features, including an imidazole ring, a hydroxymethyl group, and a fluorobenzyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₈H₁₈FN₃O₂S
  • Molecular Weight : 363.5 g/mol
  • CAS Number : 899999-75-8

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Its structural components suggest potential applications in treating various diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of enzymes involved in metabolic pathways.
  • Receptor Modulation : The imidazole ring may interact with specific receptors, potentially acting as an allosteric modulator.

1. Enzyme Inhibition Studies

Research has indicated that imidazole derivatives can inhibit aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and electrolyte balance. The compound's structural analogs have been shown to selectively inhibit CYP11B2 over other enzymes like CYP11B1, suggesting its potential for treating conditions such as hypertension and heart failure .

2. Antimicrobial Activity

A study exploring the antimicrobial efficacy of related acetamide compounds demonstrated that they exhibit significant activity against Klebsiella pneumoniae. The tested derivatives, including those with nitrophenyl substitutions, showed promising results without significant cytotoxicity, indicating their potential for development as antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideAntimicrobialKlebsiella pneumoniae
N-benzyl imidazole derivativesEnzyme InhibitionAldosterone Synthase (CYP11B2)
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleReceptor ModulationGABA-A Receptor

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazole ring through condensation reactions.
  • Introduction of the hydroxymethyl group via selective reduction.
  • Thioether formation to attach the fluorobenzyl moiety.

Optimizing these synthetic routes can enhance yield and purity, often utilizing advanced techniques such as chromatography for purification .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C19H19F1N3O2S
Molecular Weight : 373.44 g/mol

The compound features a thioether linkage with a hydroxymethyl imidazole moiety and a nitrophenyl acetamide group, which may enhance its biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, demonstrate significant antimicrobial activity. The presence of the fluorobenzyl group can enhance the binding affinity to microbial targets, making it effective against various bacterial strains and fungi.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Its mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, it has shown potential in targeting tyrosinase, an enzyme crucial for melanin biosynthesis, which can be linked to certain melanoma types .

Enzyme Inhibition

The compound's structural characteristics allow it to interact with specific enzymes, leading to inhibition or modulation of their activity. This action is particularly relevant in the context of metabolic pathways associated with diseases such as cancer and infections .

Antifungal Agents

Imidazole derivatives are well-known for their antifungal properties. The compound could be developed into a therapeutic agent for treating fungal infections, particularly those resistant to conventional treatments. Its efficacy may be enhanced by formulating it with suitable excipients for various routes of administration (oral, topical, etc.) .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various imidazole derivatives found that compounds with similar structural features exhibited MIC values ranging from 4 to 64 μg/mL against M. tuberculosis. This suggests a potential for further investigation into the antitubercular properties of 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-nitrophenyl)acetamide as a lead compound for drug development .

Enzyme Inhibition Research

Research focused on enzyme inhibitors has highlighted the effectiveness of imidazole derivatives in modulating tyrosinase activity. This inhibition is crucial for applications in skin disorders and cosmetic formulations aimed at reducing hyperpigmentation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Heterocyclic Cores

The target compound’s imidazole core distinguishes it from analogs with benzimidazole, thiadiazole, or benzothiazole systems. Key differences include:

Compound Class Core Structure Key Substituents Reported Activity Reference
Target Compound Imidazole 4-Fluorobenzyl, hydroxymethyl, 3-nitrophenyl N/A (theoretical analysis)
Benzimidazole (W1) Benzimidazole 2,4-Dinitrophenyl Antimicrobial, anticancer
1,3,4-Thiadiazole (5e) Thiadiazole 4-Chlorobenzylthio, isopropylphenoxy Not explicitly stated
Benzothiazole Benzothiazole 4-Nitrophenyl, p-tolyl Cytotoxic (A549 cells)
  • Impact of Heterocycle : The imidazole’s smaller ring size compared to benzimidazole or benzothiazole may enhance metabolic stability or reduce steric hindrance in target binding.

Substituent Effects on Physicochemical Properties

Substituents influence melting points, yields, and lipophilicity:

Compound (Reference) Substituents Melting Point (°C) Yield (%) Notes
Target Compound 3-Nitrophenyl Not reported Not reported Likely lower solubility due to nitro group
W1 2,4-Dinitrophenyl Not reported Not reported Higher nitro content may reduce bioavailability
5h Benzylthio, isopropylphenoxy 133–135 88 High yield due to benzylthio stability
5j 4-Chlorobenzylthio 138–140 82 Chlorine enhances lipophilicity
  • Nitro vs.
  • Hydroxymethyl Group : Unique to the target compound, this substituent could improve water solubility compared to purely hydrophobic analogs (e.g., 5h with benzylthio) .

Key Structural and Functional Differentiators

Core Flexibility : The imidazole ring’s compact size may offer better pharmacokinetic profiles than bulkier benzothiazole or benzimidazole systems .

Hydroxymethyl Advantage : This group is absent in most analogs, offering a unique site for derivatization (e.g., glycosylation) to enhance solubility .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) under reflux in ethanol can yield analogous structures . Solvent choice (e.g., glacial acetic acid for reflux) and catalysts (e.g., K₂CO₃ for deprotonation) critically affect yield. Purity is optimized via recrystallization from ethanol or acetone .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorobenzyl protons at δ 5.3–5.5 ppm; hydroxymethyl at δ 4.6–4.8 ppm) .
  • IR Spectroscopy : Detection of thioacetamide C=S stretches (~680 cm⁻¹) and hydroxymethyl O-H bonds (~3400 cm⁻¹) .
  • Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages (deviation <0.4% indicates high purity) .

Q. What in vitro models are appropriate for initial biological activity screening?

Prioritize assays aligned with imidazole-thioacetamide derivatives’ known activities:

  • Antimicrobial : Broth microdilution against S. aureus (MIC) with positive controls like ciprofloxacin .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to doxorubicin .
  • Enzyme Inhibition : COX-1/2 inhibition assays to evaluate anti-inflammatory potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorobenzyl and 3-nitrophenyl groups?

  • Synthetic Modifications : Replace 4-fluorobenzyl with chloro/methoxy analogs (as in ) to assess hydrophobic/hydrophilic balance.
  • Biological Testing : Compare IC₅₀ values across derivatives to determine electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methyl) effects .
  • Computational Analysis : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

  • Dose-Response Repetition : Conduct triplicate experiments with standardized cell passages (≤P5) and serum-free conditions to minimize variability .
  • Assay Validation : Cross-validate cytotoxicity results via dual methods (e.g., MTT and apoptosis flow cytometry) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., thiazole-triazole acetamides ) to identify trends in substituent effects.

Q. What molecular docking approaches predict interactions with target enzymes like COX-1/2?

  • Protein Preparation : Use crystal structures (PDB: 3LN1 for COX-2) and optimize protonation states at physiological pH .
  • Docking Software : AutoDock Vina with Lamarckian GA parameters (e.g., 100 runs, exhaustiveness=32) to sample binding modes .
  • Pose Validation : Compare docking scores (ΔG) with experimental IC₅₀ values; prioritize poses with H-bonds to catalytic residues (e.g., Tyr385 in COX-2) .

Q. How should long-term stability studies be designed to assess environmental degradation?

  • Accelerated Degradation : Expose the compound to UV light (λ=254 nm), varying pH (3–10), and temperatures (25–60°C) .
  • Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., nitro group reduction to amine) and quantify half-lives .
  • Ecotoxicology : Assess Daphnia magna mortality (LC₅₀) and soil microbial respiration rates to model environmental impact .

Q. Which analytical techniques quantify this compound in biological matrices during pharmacokinetic studies?

  • Sample Preparation : Plasma protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup .
  • Quantification : LC-MS/MS using MRM transitions (e.g., m/z 450→312 for the parent ion) with deuterated internal standards .
  • Validation : Ensure linearity (R² >0.99), precision (RSD <15%), and recovery (>85%) per ICH guidelines .

Methodological Notes

  • Contradictory Data : If biological activities vary between studies, cross-check assay protocols (e.g., serum concentration in cell cultures) and confirm compound stability under test conditions .
  • Safety Protocols : Handle nitrophenyl derivatives under fume hoods due to potential mutagenicity; use PPE and waste disposal per EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.